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Abstract

1-Aminopyrrole, with the CAS number 765-39-9, is a heterocyclic amine that serves as a
versatile building block in organic synthesis. Its unique chemical structure, featuring a pyrrole
ring N-substituted with an amino group, imparts valuable reactivity, making it a key intermediate
in the development of pharmaceuticals, agrochemicals, and advanced materials. This
document provides a comprehensive overview of the physicochemical properties, synthesis,
reactivity, and biological significance of 1-aminopyrrole and its derivatives, with a focus on its
applications in drug discovery and development.

Physicochemical and Spectroscopic Data

1-Aminopyrrole is typically a colorless to yellow or green liquid at room temperature.[1][2] The
reported melting point of 77-78 °C likely corresponds to a salt or derivative, as the parent
compound is a liquid under standard conditions.[2] It is important to handle this compound
under an inert atmosphere as it can be sensitive to air and heat.[3]

Table 1: Physicochemical Properties of 1-Aminopyrrole
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Property Value Reference(s)
CAS Number 765-39-9 [4]
Molecular Formula CaHsN2 [4]
Molecular Weight 82.11 g/mol [1]
Appearance Colorl.ess' to orange to green (2]
clear liquid
Boiling Point 174 °C [1]
Density 1.06 g/cm3 [1]
Refractive Index (n20D) 1.54 [1]
Flash Point 64 °C [3]
Solubility Solub!e in water and various 5]
organic solvents
Storage Temperature 2-8°C [1]
Table 2: Spectroscopic Data for 1-Aminopyrrole
Spectrum Data Reference(s)

H NMR (400 MHz, DMSO-d6)

0 5.84 (t, J =2.0 Hz, 2H), 5.86
(d, exchangeable with D20,
2H), 6.62 (t, J = 2.0 Hz, 2H)

[2]

13C NMR

Data for the parent pyrrole ring
shows signals at approximately
6 109.8, 116.7, 123.7, and
130.7.

[6]

Infrared (IR)

Conforms to structure

[2]

Synthesis of 1-Aminopyrrole
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A common laboratory-scale synthesis of 1-aminopyrrole involves the hydrazinolysis of N-(1-
pyrrolyl)phthalimide. This method provides a reliable route to the target compound.

Experimental Protocol: Synthesis of 1-Aminopyrrole via
Hydrazinolysis
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione

o This intermediate is typically prepared from the reaction of pyrrole with N-bromophthalimide
or through other established methods.

Step 2: Synthesis of 1H-pyrrol-1-amine

» Dissolve 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (3.5 g, 0.016 mmol) in methanol (35 mL).
e Add hydrazine monohydrate (1 mL, 0.021 mmol) to the solution.

¢ Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

 After the reaction is complete, cool the mixture to room temperature.

« Filter the mixture to remove the solid byproduct (phthalhydrazide).

» Wash the collected solid with methanol and combine the filtrates.

o Concentrate the combined filtrate to yield a light yellow solid.

o Grind the solid with diethyl ether and concentrate the organic solution to obtain 1-
aminopyrrole as a brown olil (yield: 1 g, 74%).[2]
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Starting Materials Products
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Synthesis of 1-Aminopyrrole via Hydrazinolysis

Chemical Reactivity and Applications in Synthesis

The pyrrole ring of 1-aminopyrrole is electron-rich and susceptible to electrophilic substitution,
while the exocyclic amino group behaves as a nucleophile.[7] This dual reactivity makes it a
valuable precursor for a wide range of heterocyclic compounds.

Electrophilic Substitution

Similar to other N-substituted pyrroles, 1-aminopyrrole can undergo electrophilic substitution
reactions such as formylation, acetylation, and halogenation. The substitution typically occurs
at the C2 or C3 position of the pyrrole ring.[8]

Reactions at the Amino Group

The amino group of 1-aminopyrrole is nucleophilic and can react with various electrophiles.[9]
For instance, it can be acylated, sulfonylated, or react with carbonyl compounds to form imines.
This reactivity is crucial for incorporating the pyrrole moiety into larger molecular scaffolds.

Cycloaddition Reactions

Pyrrole and its derivatives can participate in cycloaddition reactions, such as [3+2]
cycloadditions, to form more complex heterocyclic systems.[10][11] The specific reactivity in
these reactions is influenced by the substituents on the pyrrole ring.
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Synthesis of Bioactive Molecules

1-Aminopyrrole is a key starting material in the synthesis of various bioactive compounds,
particularly through multicomponent reactions like the Paal-Knorr and Hantzsch pyrrole
syntheses.[12][13]

Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles

o Combine the primary amine (e.g., 1-aminopyrrole) and a 1,4-dicarbonyl compound (e.qg.,
succinaldehyde) in a suitable solvent, often with an acid catalyst.[14]

o Heat the reaction mixture to facilitate the condensation and subsequent cyclization.
» Monitor the reaction by thin-layer chromatography (TLC).

e Upon completion, perform an aqueous work-up and purify the product by column
chromatography.

Reactants

[1,4-Dicarbony| Compound] Conditions Product

I R
1-Aminopyrrole

Acid Catalyst

Heat —b[N-Substltuted Pyrrole]

Click to download full resolution via product page

General Workflow for Paal-Knorr Pyrrole Synthesis

Biological Activity and Drug Development
Applications

While 1-aminopyrrole itself is primarily a synthetic intermediate, its derivatives have shown a
wide range of biological activities and are of significant interest in drug discovery.
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Anticancer Activity

Pyrrole derivatives are being extensively investigated as anticancer agents. They can act
through various mechanisms, including the inhibition of key enzymes involved in cancer cell
proliferation and survival.[15]

¢ Kinase Inhibition: Many pyrrole-containing compounds are potent inhibitors of protein
kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth
Factor Receptor (VEGFR), and lymphocyte-specific kinase (Lck).[4][16] By blocking the
signaling pathways mediated by these kinases, these compounds can inhibit tumor growth
and angiogenesis.[17]

¢ Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been
shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to
cancer cell death.[18][19]

* Hedgehog Signaling Pathway Inhibition: Some ARAP derivatives also suppress the
Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.[18][19]
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Anticancer Mechanisms of Action for Pyrrole Derivatives
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Neurological Disorders

Derivatives of pyrrole are also being explored for the treatment of neurological disorders. One
area of focus is the inhibition of cholinesterases.

o Cholinesterase Inhibition: Certain 1,3-diaryl-pyrrole derivatives have been identified as
selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[20]
The inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease.
Kinetic studies have shown that these compounds can act as mixed competitive inhibitors.
[20]

Other Biological Activities

Pyrrole derivatives have demonstrated a broad spectrum of other pharmacological activities,
including antibacterial, anti-inflammatory, and analgesic properties.[12]

Safety and Toxicology

1-Aminopyrrole is classified as a hazardous substance and should be handled with
appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information for 1-Aminopyrrole

Hazard Class Hazard Statement GHS Pictogram

Flammable liquids H227: Combustible liquid GHS02

, L H314: Causes severe skin
Skin corrosion/irritation GHSO05
burns and eye damage

Acute toxicity, oral H302: Harmful if swallowed GHSO07

GHS data sourced from PubChem.[4]

Detailed toxicological data, such as LD50 values for 1-aminopyrrole, are not readily available
in public databases. For its derivatives, toxicological profiles would need to be assessed on a
case-by-case basis.

Recommended Safety Precautions:
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Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

Keep away from heat, sparks, and open flames.

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

1-Aminopyrrole (CAS 765-39-9) is a valuable and versatile chemical intermediate with
significant potential in the synthesis of complex organic molecules. Its unique reactivity profile
allows for the construction of a diverse array of pyrrole-containing compounds. The
demonstrated biological activities of its derivatives, particularly in the areas of oncology and
neurology, underscore the importance of 1-aminopyrrole as a foundational scaffold in modern
drug discovery and development. Researchers and scientists working with this compound
should be well-versed in its properties and handling requirements to safely and effectively
utilize it in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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